molecular formula C22H28N4O2 B2785421 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922089-63-2

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Número de catálogo B2785421
Número CAS: 922089-63-2
Peso molecular: 380.492
Clave InChI: KCRBZSXWTITHTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor activity. It was first synthesized in the 1990s by a group of researchers led by Dr. Bruce Baguley at the University of Auckland, New Zealand. Since then, DMXAA has been extensively studied for its potential as a cancer treatment.

Mecanismo De Acción

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6), which are involved in the immune response to cancer cells. This compound has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to enhance the immune response to cancer cells by stimulating the production of cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is that it has been extensively studied in preclinical models, which has provided valuable insights into its anti-tumor activity. However, one limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which limits our ability to optimize its use as a cancer treatment.

Direcciones Futuras

There are several future directions for the study of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to evaluate the safety and efficacy of this compound in clinical trials, which could lead to its approval as a cancer treatment. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound, which could facilitate its widespread use in cancer research.

Métodos De Síntesis

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide involves several steps, including the reaction of 2-methylindole with ethyl chloroacetate, followed by the reaction of the resulting compound with dimethylamine. The final step involves the reaction of the intermediate compound with m-tolyl isocyanate to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response to cancer cells. This compound has also been found to sensitize tumor cells to radiation therapy and chemotherapy. These findings have led to the development of several clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Propiedades

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-6-5-7-18(12-15)24-22(28)21(27)23-14-20(25(2)3)16-8-9-19-17(13-16)10-11-26(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRBZSXWTITHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.